molecular formula C15H22O B7998628 3-(5-Methyl-2-n-pentoxyphenyl)-1-propene

3-(5-Methyl-2-n-pentoxyphenyl)-1-propene

Cat. No.: B7998628
M. Wt: 218.33 g/mol
InChI Key: VMFPZVSXMPDDFJ-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-n-pentoxyphenyl)-1-propene is an organic compound characterized by a propene group attached to a phenyl ring substituted with a methyl group and a pentoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-n-pentoxyphenyl)-1-propene typically involves the alkylation of 5-methyl-2-n-pentoxyphenol with an appropriate alkylating agent under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the deprotonation of the phenol group, making it more nucleophilic. The resulting intermediate is then subjected to a dehydration reaction to form the propene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-n-pentoxyphenyl)-1-propene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the propene group to an alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically employed.

Major Products

    Oxidation: Epoxides or ketones.

    Reduction: Alkanes.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-(5-Methyl-2-n-pentoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-n-pentoxyphenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methyl-2-n-pentoxyphenyl)ethanol: A related compound with an ethanol group instead of a propene group.

    5-Methyl-2-n-pentoxyphenyl methyl sulfide: Another similar compound with a methyl sulfide group.

Uniqueness

3-(5-Methyl-2-n-pentoxyphenyl)-1-propene is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propene group allows for a range of chemical modifications and reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

4-methyl-1-pentoxy-2-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-4-6-7-11-16-15-10-9-13(3)12-14(15)8-5-2/h5,9-10,12H,2,4,6-8,11H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFPZVSXMPDDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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